molecular formula C17H14O2S B7871924 4-Phenoxyphenyl-(2-thienyl)methanol

4-Phenoxyphenyl-(2-thienyl)methanol

Cat. No.: B7871924
M. Wt: 282.4 g/mol
InChI Key: CFECNQWRZXBCLS-UHFFFAOYSA-N
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Description

4-Phenoxyphenyl-(2-thienyl)methanol is an organic compound with the molecular formula C17H14O2S It features a phenoxyphenyl group and a thienyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyphenyl-(2-thienyl)methanol typically involves the reaction of 4-phenoxybenzaldehyde with 2-thiophenemethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxyphenyl-(2-thienyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy and thienyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products:

    Oxidation: Formation of 4-phenoxyphenyl-(2-thienyl)ketone.

    Reduction: Formation of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Phenoxyphenyl-(2-thienyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenoxyphenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and thienyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    4-Phenoxyphenyl-(2-furyl)methanol: Similar structure but with a furan ring instead of a thiophene ring.

    4-Phenoxyphenyl-(2-pyridyl)methanol: Contains a pyridine ring instead of a thiophene ring.

Comparison: 4-Phenoxyphenyl-(2-thienyl)methanol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

(4-phenoxyphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2S/c18-17(16-7-4-12-20-16)13-8-10-15(11-9-13)19-14-5-2-1-3-6-14/h1-12,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFECNQWRZXBCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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